molecular formula C2H4Cl2OS B3005283 2-Chloroethanesulfinic chloride CAS No. 38878-27-2

2-Chloroethanesulfinic chloride

Cat. No.: B3005283
CAS No.: 38878-27-2
M. Wt: 147.01
InChI Key: FKUBZQOURSEZDB-UHFFFAOYSA-N
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Description

2-Chloroethanesulfinic chloride is a chemical compound with the molecular formula C₂H₄Cl₂OS. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a sulfinyl chloride group attached to a chloroethane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

2-Chloroethanesulfinic chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethanesulfinic acid with thionyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

2-Chloroethanesulfinic chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert it into ethanesulfinic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Chloroethanesulfinic chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of certain medicinal compounds.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloroethanesulfinic chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

2-Chloroethanesulfinic chloride can be compared with other similar compounds such as:

    2-Chloroethanesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfinyl chloride group. It is used in similar applications but may exhibit different reactivity and properties.

    Chloromethanesulfonyl chloride: Another related compound with a shorter carbon chain, used in various chemical synthesis processes.

    Ethanesulfonyl chloride: Lacks the chlorine atom, leading to different reactivity and applications

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloroethanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2OS/c3-1-2-6(4)5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUBZQOURSEZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38878-27-2
Record name 2-chloroethanesulfinic chloride
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